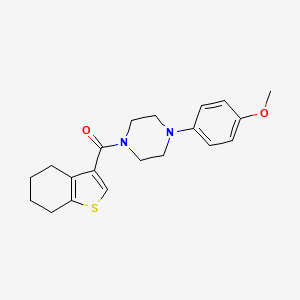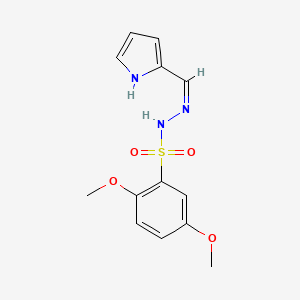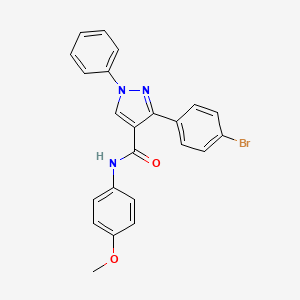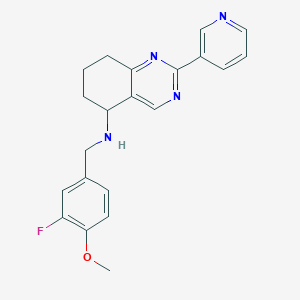![molecular formula C16H25ClN2O2 B6085897 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride, also known as MCPP, is a chemical compound that has been widely studied for its potential use in scientific research. MCPP is a piperazine derivative that acts as a serotonin receptor agonist, and has been found to have a range of biochemical and physiological effects. In
作用機序
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride acts as a partial agonist at serotonin receptors, meaning that it activates the receptor to a lesser extent than a full agonist. It has been found to have a high affinity for 5-HT2 receptors, particularly the 5-HT2C receptor. Activation of this receptor has been linked to a range of physiological and behavioral effects, including regulation of appetite, mood, and anxiety.
Biochemical and Physiological Effects
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of hormone levels, and modulation of ion channels. It has also been found to have effects on behavior, including modulation of anxiety and aggression.
実験室実験の利点と制限
One advantage of using 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2C receptor. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, one limitation is that 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride is not selective for a specific serotonin receptor subtype, meaning that its effects may be mediated by multiple receptor subtypes.
将来の方向性
There are a number of potential future directions for research on 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride. One area of interest is the role of 5-HT2C receptors in regulating appetite and body weight, and the potential use of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride as a tool for studying this process. Another area of interest is the potential use of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride in the treatment of anxiety disorders, based on its effects on anxiety-related behavior. Finally, there is potential for the development of more selective agonists for specific serotonin receptor subtypes, which could help to elucidate the role of these receptors in various physiological and behavioral processes.
合成法
The synthesis of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 2-chloroethylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain the hydrochloride salt form of 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride. The purity of the compound can be confirmed by NMR and HPLC analysis.
科学的研究の応用
1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as an agonist at a range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes.
特性
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-4-14-5-6-15(16(13-14)19-2)20-12-11-18-9-7-17-8-10-18;/h3-6,13,17H,7-12H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJVYFSQQCTSMP-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2CCNCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]piperazine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-nitrobenzamide](/img/structure/B6085839.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)


![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6085893.png)

![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
